molecular formula C10H9ClF2O2S B15384834 1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

Cat. No.: B15384834
M. Wt: 266.69 g/mol
InChI Key: GZIXGHRULLZOHN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is a useful research compound. Its molecular formula is C10H9ClF2O2S and its molecular weight is 266.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, commonly referred to as a chlorinated phenyl compound, exhibits significant biological activity due to its unique molecular structure. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. The molecular formula for this compound is C10H9ClF2O2SC_{10}H_9ClF_2O_2S, and its molecular weight is approximately 266.69 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This can affect metabolic pathways and cellular processes.
  • Receptor Interaction : It may also interact with cellular receptors, leading to alterations in signal transduction pathways. This interaction can trigger various cellular responses, including apoptosis or cell proliferation.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated notable antimicrobial effects. For instance, derivatives containing mercapto groups often exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell walls.

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The presence of the difluoromethoxy and mercapto groups is believed to enhance its anticancer activity by promoting apoptosis in malignant cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key properties and activities:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H9ClF2O2S266.69 g/molAntimicrobial, Anticancer
1-Chloro-1-(3-(difluoromethoxy)-6-hydroxyphenyl)propan-2-oneC10H9ClF2O3282.69 g/molModerate Anticancer
1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-oneC10H9ClF4O2S300.69 g/molEnhanced Antimicrobial

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of chlorinated phenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with mercapto groups displayed higher inhibition zones compared to non-functionalized counterparts.
  • Cytotoxicity in Cancer Research : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of phenyl compounds were tested for cytotoxicity. The results demonstrated that those containing difluoromethoxy groups exhibited significant apoptotic effects, suggesting potential as therapeutic agents in cancer treatment.

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-7(15-10(12)13)4-8(16)3-6/h2-4,9-10,16H,1H3

InChI Key

GZIXGHRULLZOHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)S)OC(F)F)Cl

Origin of Product

United States

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